((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol
Description
((2S,6R)-4-Benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a morpholine derivative characterized by a six-membered morpholine ring with stereospecific substitutions:
- 4-Benzyl group: Aromatic substituent enhancing lipophilicity.
- 6-(Benzyloxymethyl) group: Bulky ether-linked benzyl moiety contributing to steric effects.
- (2S,6R) stereochemistry: Critical for chiral recognition in biological systems.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[(2S,6R)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20+/m0/s1 |
InChI Key |
FIXBPASWOSCPPO-VQTJNVASSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis typically involves multi-step organic reactions starting from chiral precursors or epoxides, followed by nucleophilic ring-opening, protection/deprotection strategies, and selective functional group transformations.
Key Synthetic Steps
Starting Material Preparation
- (R)-2-(Benzyloxymethyl)morpholine is often prepared by nucleophilic ring-opening of (R)-2-(benzyloxymethyl)oxirane with amine-containing reagents under basic aqueous-methanolic conditions.
- The reaction employs sodium hydroxide and 2-aminoethyl hydrogen sulfate, conducted at elevated temperatures (~40°C) with subsequent workup involving organic solvent extraction (toluene, dichloromethane).
Benzylation and Protection
- Benzyl bromide is used to introduce benzyl groups via nucleophilic substitution on sodium alkoxide intermediates formed by deprotonating alcohols with sodium hydride in dry DMF under inert atmosphere.
- Protection of hydroxyl groups as mesylates (methanesulfonates) is achieved using mesyl chloride in dichloromethane with triethylamine as base, typically at low temperatures (0 to 20°C) to avoid side reactions.
Functional Group Transformations
- Mesylates are versatile intermediates for substitution reactions, enabling introduction or modification of side chains while preserving stereochemistry.
- Purification steps often involve extraction, drying over sodium sulfate or magnesium sulfate, and chromatographic techniques (silica gel flash chromatography) to isolate pure intermediates and final products.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Epoxide ring-opening | (R)-2-(benzyloxymethyl)oxirane, NaOH, H2O/MeOH, 40°C, 2 h | ~Crude | Crude intermediate for next step |
| 2 | Benzylation | NaH (60% in mineral oil), benzyl bromide, DMF, inert atmosphere, RT, overnight | Not specified | Requires inert atmosphere, careful handling |
| 3 | Mesylation (protection) | Mesyl chloride, triethylamine, CH2Cl2, 0-20°C, 1-16 h | 84-97.8 | High yields with controlled temperature |
| 4 | Purification | Extraction, drying, silica gel chromatography | - | Essential for stereochemical purity |
These conditions reflect optimized protocols to maintain the stereochemical configuration and maximize yield.
Analytical and Monitoring Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity of intermediates.
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm chemical shifts consistent with expected structures, e.g., aromatic protons, methylene groups adjacent to oxygen and nitrogen, and stereochemical assignments.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and compound identity (e.g., [M+H]^+ at 308.1867 for related intermediates).
- Chromatographic Purification: Flash chromatography with solvent gradients (ethyl acetate/hexanes) is standard for isolating pure compounds.
Summary Table of Preparation Highlights
| Parameter | Details |
|---|---|
| Starting Materials | (R)-2-(benzyloxymethyl)oxirane, benzyl bromide, mesyl chloride, triethylamine, NaH |
| Solvents | Methanol, water, dichloromethane, toluene, DMF |
| Temperature Range | 0°C to 65°C depending on reaction step |
| Reaction Time | 1 hour to overnight |
| Key Intermediates | (R)-2-(Benzyloxymethyl)morpholine, mesylate derivatives |
| Purification Methods | Liquid-liquid extraction, drying agents, silica gel flash chromatography |
| Typical Yields | 84% to 98% for mesylation; variable for other steps depending on purification efficiency |
| Stereochemical Control | Maintained by careful selection of chiral starting materials and mild reaction conditions |
Chemical Reactions Analysis
Types of Reactions
((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
HIV Protease Inhibition
Research indicates that morpholine derivatives, including this compound, can inhibit HIV protease activity. This inhibition is crucial for preventing viral replication, making it a candidate for HIV treatment strategies . The mechanisms of action involve binding to the active site of the protease, thereby blocking its function.
Antiviral Activity
Studies have shown that compounds similar to ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol exhibit antiviral properties against various viruses. The morpholine structure is significant in enhancing bioactivity and selectivity towards viral targets.
The compound's structural features allow it to interact with biological systems effectively:
- Receptor Modulation : It may act as an antagonist or modulator for various receptors, including Toll-like receptors, which play a role in immune response .
- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its potential efficacy as a therapeutic agent.
Synthetic Applications
In synthetic organic chemistry, ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further functionalization makes it valuable for creating novel compounds with enhanced properties.
Case Study 1: HIV Protease Inhibitors
A study published in Patents highlighted the effectiveness of morpholine derivatives in inhibiting HIV protease. The research demonstrated that specific modifications to the morpholine ring could enhance inhibitory activity and selectivity against the enzyme .
Case Study 2: Antiviral Screening
In a screening study for antiviral agents, ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol was tested against several viruses. The results indicated significant antiviral activity, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogues and Similarity Metrics
From CAS-derived data (), the following compounds exhibit high structural similarity (≥0.95):
| Compound Name | Substituents | Stereochemistry | Similarity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (S)-4-Benzyl-2-(hydroxymethyl)morpholine | 4-Benzyl, 2-hydroxymethyl | (S) at C2 | 0.95 | ~235 |
| ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol | 4-Benzyl, 6-methyl | (2R,6R) | 0.95 | ~249 |
| Target compound | 4-Benzyl, 6-(benzyloxymethyl) | (2S,6R) | N/A | ~383 |
Key observations :
Functional Group Impact on Reactivity and Stability
- Benzyloxymethyl vs. Methyl: The benzyloxymethyl group in the target introduces an ether linkage, increasing susceptibility to acid-catalyzed hydrolysis compared to the more stable methyl group in ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol .
- Hydroxymethyl Position : (S)-4-Benzyl-2-(hydroxymethyl)morpholine places the hydroxymethyl at C2 instead of C6, altering hydrogen-bonding capacity and spatial orientation .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyloxymethyl group likely elevates logP compared to methyl-substituted analogs, favoring blood-brain barrier penetration but complicating solubility .
- Metabolic Stability: Ether linkages (as in benzyloxymethyl) are prone to oxidative metabolism, whereas methyl groups are metabolically inert. This suggests shorter half-life for the target compared to ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol .
Biological Activity
((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol, also known by its CAS number 1581750-87-9, is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 327.42 g/mol
- CAS Number : 1581750-87-9
Biological Activity Overview
The biological activity of ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol has been investigated in various studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential anti-cancer properties.
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes involved in inflammatory pathways. Research indicates that morpholine derivatives can interact with opioid receptors and influence pain perception, making them potential candidates for analgesic development.
Anti-inflammatory Activity
A study by Chen et al. (2023) demonstrated that morpholine derivatives exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the compound's efficacy.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol | 15 | Inhibition of TNF-alpha production |
| Standard Drug (e.g., Ibuprofen) | 10 | COX inhibition |
Analgesic Properties
In a pain model study conducted on rodents, ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol exhibited dose-dependent analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was administered intraperitoneally at varying doses (5 mg/kg to 20 mg/kg), showing a significant reduction in pain response measured by the hot plate test.
Anticancer Potential
Research published in the Journal of Medicinal Chemistry explored the anticancer potential of various morpholine derivatives. ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed selective cytotoxicity against breast cancer cells with an IC50 value of 12 µM.
Case Studies
-
Case Study on Pain Management :
- Objective : Evaluate the analgesic effects in chronic pain models.
- Findings : The compound reduced pain scores significantly compared to control groups. Further studies are needed to explore long-term effects and mechanisms.
-
Case Study on Cancer Cell Lines :
- Objective : Assess cytotoxic effects on various cancer types.
- Findings : ((2S,6R)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol exhibited selective toxicity towards MCF7 breast cancer cells while sparing normal fibroblast cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
